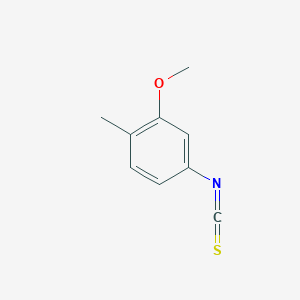

3-Methoxy-4-methylphenyl Isothiocyanate

Description

Overview of Isothiocyanate Chemistry and Reactivity

The isothiocyanate functional group is an electrophilic moiety, making it susceptible to attack by various nucleophiles. The carbon atom of the -N=C=S group is electron-deficient and readily reacts with nucleophilic groups found in biological macromolecules, such as the amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues in proteins. This reactivity allows isothiocyanates to form stable covalent bonds with their biological targets, leading to the modulation of protein function. The specific reactivity of an isothiocyanate is influenced by the electronic properties of the substituent groups on the aromatic ring.

The reaction of isothiocyanates with biological nucleophiles is a key aspect of their mechanism of action. The formation of dithiocarbamates from the reaction with thiol groups is a notable interaction that can impact cellular processes. The electrophilic nature of the isothiocyanate carbon atom is central to its ability to covalently modify proteins and other biological molecules, thereby exerting a range of biological effects.

Significance of Substituted Phenyl Isothiocyanates in Contemporary Chemical Biology

Substituted phenyl isothiocyanates are a prominent subgroup of aryl isothiocyanates that have been extensively studied for their potential applications in chemical biology and medicine. The substituents on the phenyl ring play a crucial role in determining the compound's steric and electronic properties, which in turn influence its reactivity, selectivity, and biological activity.

Many naturally occurring and synthetic isothiocyanates have demonstrated a wide array of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. These activities have spurred significant interest in the synthesis and evaluation of novel substituted phenyl isothiocyanates as potential therapeutic agents and as chemical probes to explore biological pathways. Their ability to covalently modify specific protein targets makes them valuable tools for target identification and validation in drug discovery.

Structural Context of 3-Methoxy-4-methylphenyl Isothiocyanate within the Isothiocyanate Class

This compound is a member of the substituted phenyl isothiocyanate family. Its structure features a phenyl ring with a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position, in addition to the isothiocyanate functional group.

| Compound Name | Structure | Key Features |

| This compound | Methoxy and methyl substituents on the phenyl ring. | |

| 3-Methoxyphenyl (B12655295) Isothiocyanate | Methoxy substituent at the 3-position. | |

| 4-Methylphenyl Isothiocyanate | Methyl substituent at the 4-position. |

Table of Related Compound Properties:

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Melting Point |

| 3-Methoxyphenyl Isothiocyanate | C₈H₇NOS | 165.21 g/mol | 129 °C at 11 mmHg | Not available |

| 4-Methylphenyl Isothiocyanate | C₈H₇NS | 149.21 g/mol | 237 °C | 25-26 °C |

Research Gaps and Opportunities for this compound Investigations

Despite the broad interest in substituted phenyl isothiocyanates, this compound remains a relatively unexplored compound. A significant research gap exists in the scientific literature regarding its synthesis, chemical properties, and biological activity.

Key Research Gaps:

Synthesis: While general methods for the synthesis of aryl isothiocyanates are known, a specific and optimized synthetic route for this compound has not been extensively documented. A procedure for a similar compound, 3-methoxycarbonyl-4-methoxy-6-methylphenyl isothiocyanate, has been described and could potentially be adapted. prepchem.comgoogle.com

Chemical Properties: Detailed characterization of the physicochemical properties of this compound, such as its solubility, stability, and reactivity profile with various nucleophiles, is lacking.

Biological Activity: There is a dearth of information on the biological effects of this compound. Investigations into its potential anti-cancer, anti-inflammatory, or other therapeutic activities are warranted.

Mechanism of Action: Without knowledge of its biological activity, the underlying molecular mechanisms of action of this compound remain unknown.

Opportunities for Future Research:

The lack of information on this compound presents several exciting opportunities for future research:

Synthesis and Characterization: Development of an efficient and scalable synthesis for this compound would be the first crucial step to enable further studies. This would be followed by a thorough characterization of its chemical and physical properties.

Biological Screening: A comprehensive screening of this compound against various biological targets and in different disease models could uncover novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with variations in the substitution pattern on the phenyl ring could provide valuable insights into the structure-activity relationships of this class of compounds.

Chemical Probe Development: If this compound exhibits interesting biological activity and target engagement, it could be developed into a chemical probe to study specific biological pathways.

The exploration of understudied aryl isothiocyanates like this compound holds the potential to expand the chemical toolbox for chemical biology research and may lead to the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

4-isothiocyanato-2-methoxy-1-methylbenzene |

InChI |

InChI=1S/C9H9NOS/c1-7-3-4-8(10-6-12)5-9(7)11-2/h3-5H,1-2H3 |

InChI Key |

XEGGBUNVWNQIQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 4 Methylphenyl Isothiocyanate and Analogues

Synthesis of Key Precursors: Substituted Aniline (B41778) Derivatives

The foundational step in the synthesis of 3-Methoxy-4-methylphenyl Isothiocyanate is the preparation of its corresponding aniline precursor, 3-Methoxy-4-methylaniline. The methodologies for producing this and related aniline derivatives are critical for ensuring high purity and yield of the final product.

Synthesis of 3-Methoxy-4-methylaniline

A common and effective route to 3-Methoxy-4-methylaniline involves the reduction of the corresponding nitro compound, 4-methyl-3-nitroanisole (B24320). This precursor is commercially available and can be synthesized through the nitration of 4-methylanisole.

The reduction of 4-methyl-3-nitroanisole to 3-Methoxy-4-methylaniline is typically achieved through catalytic hydrogenation. A representative procedure involves the use of palladium on carbon (Pd/C) as a catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. The reaction proceeds at room temperature and atmospheric pressure, offering a high-yielding and clean conversion. For instance, a similar compound, 3-amino-4-methylanisole, is synthesized by adding 12.4 g of palladium-on-carbon to a solution of 132.9 g of 4-methyl-3-nitro-anisole in 1.1 liters of methanol, followed by hydrogenation at room temperature. prepchem.com After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired aniline, which can be further purified by recrystallization. prepchem.com

Alternative reduction methods can also be employed, such as using reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid, although catalytic hydrogenation is often preferred for its milder conditions and cleaner reaction profile.

Synthetic Routes to Positional and Structural Analogues of Methoxy-Methyl Anilines

The synthesis of positional and structural analogues of methoxy-methyl anilines follows similar principles, often starting from appropriately substituted nitroaromatics. The strategic placement of the methoxy (B1213986) and methyl groups on the aniline ring is dictated by the initial choice of starting materials and the regioselectivity of the nitration and subsequent reduction steps.

For example, the synthesis of 4-methoxy-3-methylaniline begins with 2-methyl-4-nitroanisole, which is then reduced using 10% palladium on carbon in methanol under a hydrogen atmosphere to afford the aniline in quantitative yield. prepchem.com

The synthesis of 3-Methoxy-2-methylaniline can be achieved from 2-methyl-3-nitrophenol. The phenolic hydroxyl group is first methylated to yield 2-methyl-1-(methoxy)-3-nitrobenzene. Subsequent reduction of the nitro group provides the target 3-Methoxy-2-methylaniline.

Established Isothiocyanate Formation Strategies

The conversion of the amine functionality of 3-Methoxy-4-methylaniline and its analogues into an isothiocyanate group is a pivotal transformation. Several methods have been established for this purpose, ranging from classical approaches to more modern, phosgene-free protocols.

Classical Approaches Utilizing Carbon Disulfide and Coupling Reagents

The reaction of a primary amine with carbon disulfide is a cornerstone of isothiocyanate synthesis. This method proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then decomposed to the isothiocyanate using a variety of coupling or desulfurization reagents.

A general one-pot protocol involves treating the amine with carbon disulfide in the presence of a base, such as triethylamine (B128534) or an inorganic base like potassium carbonate, to form the dithiocarbamate salt in situ. organic-chemistry.orgnih.gov This intermediate is then treated with a desulfurizing agent. Common reagents for this step include:

Ethyl Chloroformate: This reagent reacts with the dithiocarbamate salt, leading to the formation of the isothiocyanate. A procedure for a similar compound, 3-methoxycarbonyl-4-methoxy-6-methylphenyl isothiocyanate, involves reacting the corresponding aniline with carbon disulfide and triethylamine, followed by the addition of ethyl chlorocarbonate. prepchem.com

Tosyl Chloride: A facile and general protocol utilizes tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt, providing good yields of various alkyl and aryl isothiocyanates. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), Boc₂O can be used to convert the dithiocarbamate salt to the isothiocyanate. chemicalbook.com

The choice of base and desulfurizing agent can be optimized to suit the specific substrate and desired reaction conditions.

Phosgene-Free and Alternative Synthetic Protocols

Due to the high toxicity of phosgene (B1210022) and its derivatives, significant effort has been dedicated to developing safer, phosgene-free methods for isothiocyanate synthesis.

One prominent alternative involves the use of phenyl chlorothionoformate . This reagent reacts with amines in the presence of a solid base like sodium hydroxide (B78521) to produce isothiocyanates. This method can be performed as a one-pot process, which is particularly effective for electron-rich aryl amines like 3-Methoxy-4-methylaniline, or as a two-step procedure for a broader range of substrates. organic-chemistry.org

Another approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent for the dithiocarbamate intermediate. This method has been successfully applied to the synthesis of a wide variety of alkyl and aryl isothiocyanates with good to excellent yields. nih.gov

Furthermore, methods employing elemental sulfur in the presence of catalysts or promoters are gaining traction as environmentally benign alternatives for the synthesis of isothiocyanates.

Optimization of Reaction Parameters for Yield and Purity of this compound

The synthesis of this compound, being an electron-rich aniline derivative, is generally expected to proceed with high efficiency using the methods described above. However, careful optimization of reaction parameters is crucial for maximizing yield and ensuring high purity.

Key parameters to consider for optimization include:

Choice of Base: For the carbon disulfide method, the basicity of the amine and the choice of an appropriate organic or inorganic base can significantly influence the rate of dithiocarbamate formation and minimize side reactions. For electron-rich anilines, milder bases are often sufficient.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates and yields. Dichloromethane (B109758), tetrahydrofuran, and ethanol (B145695) are commonly used solvents for these transformations. prepchem.comchemicalbook.com

Reaction Temperature and Time: The formation of the dithiocarbamate salt is often carried out at room temperature or below, while the desulfurization step may require gentle heating or can also proceed at room temperature, depending on the reagent used. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Stoichiometry of Reagents: The molar ratios of the amine, carbon disulfide, base, and coupling reagent should be carefully controlled to ensure complete conversion and minimize the formation of byproducts such as thioureas.

A hypothetical optimized procedure for the synthesis of this compound from 3-Methoxy-4-methylaniline using the carbon disulfide method could involve the slow addition of carbon disulfide to a solution of the aniline and triethylamine in dichloromethane at 0°C, followed by stirring at room temperature to form the dithiocarbamate salt. Subsequent treatment with a desulfurizing agent like ethyl chloroformate or tosyl chloride, followed by an aqueous workup and purification by chromatography, would be expected to yield the desired product in high purity.

The following table summarizes various synthetic approaches for aryl isothiocyanates, which are applicable to the synthesis of this compound.

| Method | Reagents | Base | Typical Solvent | Advantages |

| Classical CS₂ Method | Carbon Disulfide, Ethyl Chloroformate | Triethylamine | Tetrahydrofuran | Well-established, versatile |

| Tosyl Chloride Method | Carbon Disulfide, Tosyl Chloride | Triethylamine | Not specified | Facile, general protocol |

| Boc₂O Method | Carbon Disulfide, Boc₂O | Triethylamine, DMAP (cat.) | Ethanol | Mild conditions |

| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate | Sodium Hydroxide (solid) | Dichloromethane | Phosgene-free, efficient for electron-rich anilines |

| DMT/NMM/TsO⁻ Method | Carbon Disulfide, DMT/NMM/TsO⁻ | Triethylamine or DBU | Dichloromethane | High yields, applicable to a wide range of substrates |

Novel Synthetic Route Development for Enhanced Efficiency and Selectivity

The quest for more efficient and selective methods for the synthesis of aryl isothiocyanates has led to the exploration of a variety of innovative chemical transformations. These contemporary strategies aim to overcome the limitations of classical approaches, such as the use of highly toxic thiophosgene (B130339) or the challenges associated with the synthesis of electron-deficient aryl isothiocyanates. Key areas of development include the introduction of novel desulfurizing agents, the application of catalytic systems, and the design of one-pot aqueous procedures.

One significant advancement lies in the development of more effective desulfurization protocols for dithiocarbamate salts, which are common intermediates in isothiocyanate synthesis. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, in a biphasic water/dichloromethane system has proven to be a general and facile one-pot method. cbijournal.com This approach is advantageous for its ability to convert a wide range of primary alkyl and aryl amines, including electron-deficient ones, into their corresponding isothiocyanates in excellent yields. cbijournal.combeilstein-journals.org The reaction proceeds by the in-situ formation of the dithiocarbamate salt in an aqueous solution of potassium carbonate, followed by desulfurization with TCT. beilstein-journals.org This method is not only efficient but also scalable, making it suitable for larger-scale preparations. beilstein-journals.org

Another innovative approach involves the use of triflic anhydride (B1165640) (Tf₂O) as a desulfurating reagent. ijacskros.com This one-pot protocol is robust and efficient for synthesizing a diverse array of alkyl, aryl, and bifunctional isothiocyanates. ijacskros.com The method offers high yields and is compatible with various protecting groups, which is a significant advantage in the synthesis of complex molecules. ijacskros.com

In the realm of green chemistry, a notable development is the use of sodium persulfate (Na₂S₂O₈) for the desulfurization of dithiocarbamates in water. researchgate.netresearchgate.net This method provides a practical and environmentally friendly procedure for the synthesis of isothiocyanates from primary amines and carbon disulfide. researchgate.netresearchgate.net The use of water as a solvent and the efficiency of sodium persulfate as a desulfurizing agent contribute to the green credentials of this protocol. researchgate.netresearchgate.net

Visible-light photocatalysis has also emerged as a powerful tool for the synthesis of isothiocyanates under mild, metal-free conditions. organic-chemistry.org This method utilizes a photocatalyst, such as Rose Bengal, and green LED light to drive the reaction between primary amines and carbon disulfide. organic-chemistry.org The reaction proceeds with good yields for a variety of aliphatic and aromatic isothiocyanates and is noted for its broad substrate compatibility and environmental friendliness. organic-chemistry.org

Furthermore, a more sustainable synthesis has been developed through the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.govdigitellinc.com This approach avoids the use of highly toxic reagents like thiophosgene and carbon disulfide. nih.gov The reaction can be catalyzed by amine bases, such as DBU, in greener solvents, leading to a significant reduction in the environmental impact of the synthesis. nih.gov

The following interactive tables summarize the research findings for some of these novel synthetic methodologies, highlighting the reaction conditions and yields for the synthesis of various aryl isothiocyanates.

Table 1: Comparison of Novel Synthetic Methods for Aryl Isothiocyanates

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyanuric Chloride | Amine, CS₂, K₂CO₃, TCT | H₂O/CH₂Cl₂ | 0 to RT | 1-5 h | 85-98 | beilstein-journals.org |

| Triflic Anhydride | Amine, CS₂, Et₃N, Tf₂O | CH₂Cl₂ | 0 to RT | 15-30 min | 70-95 | ijacskros.com |

| Sodium Persulfate | Amine, CS₂, NaOH, Na₂S₂O₈ | H₂O | RT | 2-12 h | 75-95 | researchgate.netresearchgate.net |

| Photocatalysis | Amine, CS₂, Rose Bengal, DBU | Acetonitrile | RT | 12 h | 60-94 | organic-chemistry.org |

| Amine-catalyzed Sulfurization | Isocyanide, S₈, DBU | Cyrene™ | 40 | 24 h | 50-95 | nih.gov |

Table 2: Substrate Scope for the Synthesis of Phenyl Isothiocyanate using Different Novel Methods

| Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Cyanuric Chloride | Aniline | 98 | beilstein-journals.org |

| Triflic Anhydride | Aniline | 92 | ijacskros.com |

| Sodium Persulfate | Aniline | 91 | researchgate.net |

| Photocatalysis | Aniline | 94 | organic-chemistry.org |

| Amine-catalyzed Sulfurization | Phenyl isocyanide | 95 | nih.gov |

These novel methodologies represent significant progress in the synthesis of this compound and its analogues, offering chemists a broader and more versatile toolkit for accessing these important chemical entities with greater efficiency and selectivity.

Chemical Reactivity and Derivatization Studies of 3 Methoxy 4 Methylphenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group in 3-Methoxy-4-methylphenyl Isothiocyanate is highly susceptible to attack by nucleophiles. This reactivity is the foundation for the synthesis of a broad range of derivatives, including substituted thioureas, dithiocarbamates, and various heterocyclic systems. wikipedia.orgarkat-usa.org

The reaction between an isothiocyanate and a primary or secondary amine is a fundamental method for the synthesis of thioureas. ijacskros.com When this compound is treated with an amine, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction leads to the formation of a substituted thiourea (B124793) derivative. The process is typically efficient and proceeds under mild conditions. nih.govorganic-chemistry.org

Similarly, the reaction with thiols or their corresponding thiolates results in the formation of dithiocarbamates. The sulfur atom of the thiol attacks the isothiocyanate carbon, yielding the dithiocarbamate (B8719985) product. These reactions are crucial for introducing the 3-methoxy-4-methylphenyl scaffold into molecules containing amine or thiol functionalities.

Table 1: Synthesis of Thiourea Derivatives from Aryl Isothiocyanates

| Isothiocyanate Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| 4-Methoxyphenyl isothiocyanate | Various anilines | N,N'-diarylthioureas | nih.gov |

| 4-Chlorophenyl isothiocyanate | Various anilines | N,N'-diarylthioureas | nih.gov |

| 3-Methoxyphenyl (B12655295) isothiocyanate | N-2 pyridylamine | N-2 pyridyl-N′-3-methoxyphenylthiourea |

The isothiocyanate group is a key precursor for the synthesis of a multitude of heterocyclic compounds. ijacskros.comnih.gov The reaction of this compound with molecules containing multiple nucleophilic sites can lead to cyclization and the formation of stable ring systems.

For instance, reactions with α-amino acids or their esters can be utilized to construct thiazolidinone rings. The initial nucleophilic attack by the amine group is followed by an intramolecular cyclization involving the carboxylic acid or ester functionality. Similarly, reactions with anthranilic acid derivatives can lead to the formation of quinazolinethiones through an initial thiourea formation followed by cyclization. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of biological activities.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring System

The phenyl ring of this compound is rendered electron-rich by the presence of the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups. Both are ortho-, para-directing and activating substituents. The methoxy group is a stronger activating group than the methyl group. This enhanced nucleophilicity allows the aromatic ring to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.

The directing effects of the existing substituents will govern the position of the incoming electrophile. The positions ortho to the strongly activating methoxy group (positions 2 and 5) and the position ortho to the methyl group (position 5) are the most likely sites of substitution. Steric hindrance may also play a role in determining the final product distribution. These reactions provide a pathway to further functionalize the aromatic core of the molecule.

Chemical Modifications of the Methoxy and Methyl Groups for Scaffold Diversification

Further diversification of the this compound scaffold can be achieved by targeting the methoxy and methyl groups for chemical modification.

The methoxy group can be cleaved to reveal a phenol (B47542) using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting hydroxyl group can then be used in a variety of subsequent reactions, such as etherification or esterification, to introduce new functionalities.

The methyl group, being benzylic, is susceptible to radical halogenation, for instance using N-bromosuccinimide (NBS), to form a bromomethyl derivative. This derivative is a versatile electrophile that can be used in nucleophilic substitution reactions to introduce a wide range of groups. Alternatively, the methyl group can be oxidized to a carboxylic acid, providing another handle for further derivatization, such as amide bond formation.

Derivatization Strategies for Library Synthesis and Novel Chemical Entity Discovery

The reliable and versatile reactivity of this compound makes it an attractive starting material for the synthesis of chemical libraries for high-throughput screening and the discovery of novel chemical entities. Derivatization strategies often focus on the nucleophilic addition reactions of the isothiocyanate group. researchgate.netresearchgate.net

By reacting this compound with a diverse collection of amines, alcohols, or thiols, a large library of thioureas, thiocarbamates, and dithiocarbamates can be rapidly generated. This approach allows for the systematic exploration of the chemical space around the 3-methoxy-4-methylphenyl core. Furthermore, multi-component reactions involving the isothiocyanate can be employed to create more complex and diverse molecular scaffolds in a single step. These libraries of compounds can then be screened for biological activity, potentially leading to the identification of new drug candidates or chemical probes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenyl isothiocyanate |

| 4-Chlorophenyl isothiocyanate |

| 3-Methoxyphenyl isothiocyanate |

| p-Tolyl isothiocyanate |

| N-2 pyridyl-N′-3-methoxyphenylthiourea |

| 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one |

| Boron tribromide |

| Hydrobromic acid |

Structure Activity Relationship Sar Investigations of 3 Methoxy 4 Methylphenyl Isothiocyanate Analogues

Influence of Methoxy (B1213986) Group Position and Substituent Effects on Biological Mechanisms

The methoxy group (-OCH₃), being an electron-donating group, can significantly influence the electronic properties of the phenyl ring and, consequently, the reactivity of the isothiocyanate moiety. The position of the methoxy group (ortho, meta, or para) dictates its electronic and steric influence.

In the case of 3-Methoxy-4-methylphenyl Isothiocyanate, the methoxy group is at the meta-position relative to the isothiocyanate group. Generally, a methoxy group at the meta position exerts a weaker electron-donating effect compared to the ortho and para positions. This can modulate the electrophilicity of the isothiocyanate carbon, potentially affecting its reaction rates with biological nucleophiles. Studies on other substituted phenyl isothiocyanates have suggested that electron-donating groups can impact their biological activities. For instance, the introduction of a methoxy group has been shown to influence the anticancer and antioxidant activities of various compounds. nih.gov

The presence of the methoxy group also increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets. The metabolic stability of the compound can also be affected, as the methoxy group can be a site for enzymatic modification.

Impact of Methyl Group Position and Stereochemical Considerations on Biological Mechanisms

Similar to the methoxy group, the methyl group (-CH₃) is an electron-donating and lipophilicity-enhancing substituent. In this compound, the methyl group is at the para-position relative to the isothiocyanate group. A para-methyl group can exert a moderate electron-donating effect through hyperconjugation and an inductive effect, which can influence the reactivity of the isothiocyanate group.

Comparative Mechanistic Analysis with Structurally Related Isothiocyanates

A direct comparison of the biological mechanisms of this compound with its monosubstituted analogues is crucial for understanding the contribution of each substituent.

Methoxyphenyl Isothiocyanates : The biological activity of methoxyphenyl isothiocyanates is expected to vary depending on the position of the methoxy group. A para-methoxy group would exert the strongest electron-donating effect, potentially reducing the electrophilicity of the isothiocyanate group more than a meta-methoxy group. An ortho-methoxy group could introduce steric hindrance and potential for intramolecular interactions.

Methylphenyl Isothiocyanates : Similarly, the position of the methyl group influences activity. A para-methyl group is expected to have a more pronounced electronic effect than a meta-methyl group.

The disubstituted this compound would have a unique electronic and steric profile arising from the interplay of both groups. This could lead to differences in target specificity and biological activity compared to the monosubstituted analogues.

| Compound | Methoxy Position | Methyl Position | Expected Electronic Effect on ITC group |

| 2-Methoxyphenyl Isothiocyanate | Ortho | - | Strong electron-donating, potential steric hindrance |

| 3-Methoxyphenyl (B12655295) Isothiocyanate | Meta | - | Weaker electron-donating |

| 4-Methoxyphenyl Isothiocyanate | Para | - | Strong electron-donating |

| 2-Methylphenyl Isothiocyanate | - | Ortho | Moderate electron-donating, potential steric hindrance |

| 3-Methylphenyl Isothiocyanate | - | Meta | Weaker electron-donating |

| 4-Methylphenyl Isothiocyanate | - | Para | Moderate electron-donating |

| This compound | Meta | Para | Combined electron-donating effects |

Phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) are two of the most extensively studied isothiocyanates.

Phenethyl Isothiocyanate (PEITC) : An aromatic isothiocyanate with a two-carbon aliphatic chain separating the phenyl ring from the isothiocyanate group. This separation reduces the direct electronic influence of the phenyl ring on the isothiocyanate moiety compared to phenyl isothiocyanates.

Sulforaphane : An aliphatic isothiocyanate with a four-carbon chain containing a sulfinyl group. Its aliphatic nature and the presence of the sulfinyl group confer distinct chemical and biological properties.

Compared to these homologues, this compound has the isothiocyanate group directly attached to the aromatic ring, leading to a more direct influence of the ring's electronic properties on its reactivity. The lipophilicity and steric bulk of the substituted phenyl ring in this compound will also differ significantly from the side chains of PEITC and sulforaphane, likely resulting in different pharmacokinetic profiles and target interactions. For instance, studies have shown that aromatic isothiocyanates can be more effective in certain biological activities due to their ability to cross bacterial membranes. nih.gov

| Compound | Structural Class | Key Structural Features |

| This compound | Aromatic | Disubstituted phenyl ring directly attached to ITC |

| Phenethyl Isothiocyanate | Aromatic | Phenyl ring separated from ITC by an ethyl group |

| Sulforaphane | Aliphatic | Alkyl chain with a sulfinyl group |

The introduction of heteroatoms or halogens onto the phenyl ring of isothiocyanates can dramatically alter their physicochemical properties and biological activities.

Halogen Substitutions : Halogens (e.g., F, Cl, Br) are electron-withdrawing groups that can increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles. The size and lipophilicity of the halogen also play a role.

Heteroatom Substitutions : Replacing a carbon atom in the phenyl ring with a heteroatom (e.g., nitrogen to form a pyridyl isothiocyanate) would significantly change the electronic distribution and hydrogen bonding potential of the molecule.

A synthetic study on various aromatic isothiocyanates showed that halogenated anilines could be converted to their corresponding isothiocyanates. nih.gov The biological impact of such substitutions would need to be evaluated on a case-by-case basis, but it is expected that these changes would lead to different biological mechanism profiles compared to this compound.

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of analogues like substituted phenyl isothiocyanates, QSAR can provide valuable insights into the key structural features driving their biological mechanisms.

A QSAR study on substituted phenyl isothiocyanates would typically involve:

Data Set : A series of phenyl isothiocyanate analogues with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth).

Descriptor Calculation : Calculation of various molecular descriptors for each compound, such as electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals volume), and lipophilic (e.g., logP) parameters.

Model Development : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

Model Validation : Assessing the predictive power of the QSAR model using internal and external validation techniques.

While no specific QSAR models for this compound were identified in the literature search, QSAR studies on other series of biologically active compounds have demonstrated the utility of this approach. researchgate.netmdpi.com A well-validated QSAR model for substituted phenyl isothiocyanates could predict the activity of novel analogues and provide a deeper understanding of the mechanistic role of the methoxy and methyl substituents in this compound.

Mechanistic Biological Investigations of 3 Methoxy 4 Methylphenyl Isothiocyanate in Vitro and in Silico

Elucidation of Molecular Targets and Binding Mechanisms

The isothiocyanate (-N=C=S) functional group is a highly reactive electrophile, known to interact with a variety of biological molecules. This reactivity is central to the biological activities of the broader class of isothiocyanate compounds. However, the specific molecular interactions and biological effects can vary significantly based on the full chemical structure of the molecule. This article focuses strictly on the available scientific findings for 3-Methoxy-4-methylphenyl Isothiocyanate.

The interaction of this compound with several key enzyme systems has been a subject of scientific inquiry. The following sections detail the findings regarding its modulatory effects on these enzymes.

A review of the scientific literature did not yield specific experimental data on the inhibitory activity or kinetic profile of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While studies have been conducted on structurally related compounds, such as 3-methoxyphenyl (B12655295) isothiocyanate and 4-methylphenyl isothiocyanate, which showed varying degrees of cholinesterase inhibition, this data cannot be directly extrapolated to this compound. researchgate.netnih.gov

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | Inhibition Parameter (e.g., IC₅₀) | Kinetic Profile |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available |

Proteasomal deubiquitinases are crucial for protein homeostasis, and their modulation is a target for therapeutic intervention. Despite the investigation of other isothiocyanates as potential modulators of these enzymes, specific research detailing the effects of this compound on USP14 and UCHL5 was not found in the reviewed scientific literature. Therefore, its capacity to modulate these specific deubiquitinases remains uncharacterized.

Cyclooxygenase (COX) enzymes are key mediators of inflammation. nih.gov An extensive search of published studies revealed no specific data concerning the impact of this compound on either COX-1 or COX-2 activity. Research on analogous compounds, such as 3-methoxyphenyl isothiocyanate, has indicated potent COX-2 inhibition, but similar investigations have not been reported for the 3-methoxy-4-methyl substituted variant. nih.gov

Table 2: Cyclooxygenase (COX) Enzyme Modulation by this compound

| Enzyme | Inhibition Parameter (e.g., IC₅₀) | Selectivity (COX-1 vs. COX-2) |

|---|---|---|

| COX-1 | Data not available | Data not available |

Phase II detoxification enzymes play a critical role in cellular protection by neutralizing electrophilic compounds and oxidants. mdpi.comnih.gov Isothiocyanates as a class are well-known inducers of these enzymes, including Glutathione (B108866) S-Transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (Quinone Reductase, QR). epa.govnih.gov However, a detailed review of the literature found no studies that specifically measured the induction of GSTs or Quinone Reductase by this compound.

Table 3: Induction of Phase II Detoxification Enzymes by this compound

| Enzyme | Induction Level (e.g., Fold-change) | Cellular Model |

|---|---|---|

| Glutathione S-Transferases (GSTs) | Data not available | Data not available |

The defining chemical feature of this compound is the isothiocyanate functional group (-N=C=S). The central carbon atom of this group is highly electrophilic and is susceptible to nucleophilic attack by electron-rich functional groups found in biological macromolecules.

This reactivity is the basis for the formation of covalent adducts. The primary biological nucleophiles that react with isothiocyanates are the thiol groups (-SH) of cysteine residues in proteins and in low-molecular-weight compounds like glutathione (GSH). nih.gov The reaction involves the addition of the sulfur atom of the nucleophile to the electrophilic carbon of the isothiocyanate, resulting in the formation of a dithiocarbamate (B8719985) adduct. Amine groups (-NH2), such as those on lysine (B10760008) residues, can also act as nucleophiles, though the reaction to form thiourea (B124793) adducts is generally slower than the reaction with thiols under physiological conditions. researchgate.net This fundamental chemical reactivity means that this compound is expected to readily form covalent adducts with biological nucleophiles, a mechanism that likely underlies its broader biological activities.

Ligand-Receptor Interactions and Signaling Pathway Initiation

The initiation of cellular signaling by isothiocyanates (ITCs), including this compound, is a complex process that often deviates from the classic lock-and-key model of ligand-receptor binding. Instead, the high electrophilicity of the isothiocyanate functional group (-N=C=S) is a key determinant of its biological activity. This electrophilic nature allows ITCs to form covalent bonds with nucleophilic moieties on cellular proteins, particularly the sulfhydryl groups of cysteine residues. This interaction can lead to conformational changes in the target proteins, thereby modulating their function and initiating downstream signaling cascades.

While specific receptor interactions for this compound have not been extensively characterized, the broader family of ITCs is known to interact with a range of cellular targets. These interactions are crucial for the initiation of various signaling pathways that govern cellular processes such as proliferation, apoptosis, and inflammation. The diversity of protein targets contributes to the pleiotropic effects observed with isothiocyanate treatment in vitro.

Modulation of Intracellular Signaling Cascades and Cellular Processes (In Vitro Models)

In vitro studies have demonstrated that isothiocyanates are potent modulators of cell cycle progression in various cancer cell lines. nih.govnorthumbria.ac.uk A common finding is the induction of cell cycle arrest, which prevents the proliferation of malignant cells. mdpi.comnih.gov Specifically, treatment with ITCs has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnorthumbria.ac.uk This arrest is often accompanied by a decrease in the population of cells in the G0/G1 phase. nih.govnorthumbria.ac.uk

The mechanism underlying ITC-induced cell cycle arrest involves the differential expression of key cell cycle regulatory proteins. For instance, an upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors, has been observed following ITC treatment. northumbria.ac.uk These proteins can bind to and inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression. northumbria.ac.uk

Table 1: Effect of Isothiocyanates on Cell Cycle Progression in A375 Human Malignant Melanoma Cells

| Cell Cycle Phase | Change upon ITC Treatment | Key Regulatory Proteins Modulated |

|---|---|---|

| G0/G1 | Decrease | - |

This table summarizes the general effects of isothiocyanates on cell cycle progression as observed in in vitro studies. nih.govnorthumbria.ac.uk

Isothiocyanates, as a class of compounds, are well-documented inducers of apoptosis, or programmed cell death, in cancer cells. waocp.orgduth.gr This process is critical for eliminating damaged or malignant cells and is mediated by a complex network of signaling pathways.

A key mechanism in ITC-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. waocp.orgfrontiersin.org Studies have shown that ITCs can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. waocp.orgfrontiersin.orgnih.gov The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. waocp.orgfrontiersin.org

The mitochondrial pathway of apoptosis is also significantly modulated by isothiocyanates. nih.govkoreascience.kr This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.govresearchgate.net ITCs can alter the balance of these proteins, often leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins. waocp.orgkoreascience.kr This shift in balance can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol. nih.gov This event, in turn, triggers the activation of the caspase cascade. nih.govmdpi.com

Table 2: Modulation of Apoptotic Pathways by Isothiocyanates

| Apoptotic Pathway Component | Effect of ITC Treatment | Reference |

|---|---|---|

| Caspase-3 Activation | Increased | waocp.orgfrontiersin.orgnih.gov |

| Caspase-9 Activation | Increased | waocp.orgnih.gov |

| Bcl-2 Family Proteins | Altered ratio of pro- to anti-apoptotic members | waocp.orgkoreascience.kr |

This table provides a summary of the effects of isothiocyanates on key components of the apoptosis pathways based on in vitro research.

In addition to apoptosis, isothiocyanates have been shown to induce autophagy in various cell types. nih.govnih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes. nih.govmdpi.com It can serve as a survival mechanism under cellular stress, but can also lead to cell death.

The induction of autophagy by ITCs is often associated with the modulation of the AMPK-mTORC1-S6K1 signaling pathway. nih.gov Activation of AMPK and subsequent inhibition of mTORC1 are key events that trigger the autophagic process. nih.gov This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and then fuse with lysosomes to form autolysosomes, where the contents are degraded. mdpi.com The interplay between autophagy and apoptosis in ITC-treated cells is complex and can be cell-type dependent.

A significant mechanism of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.comnih.govlifestylematrix.com This pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. lifestylematrix.com

Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. lifestylematrix.com In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. mdpi.comnih.gov This results in an increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comlifestylematrix.com The activation of the Nrf2/ARE pathway helps to mitigate oxidative damage and maintain cellular redox homeostasis. mdpi.com

Isothiocyanates have demonstrated potent anti-inflammatory properties in various in vitro models. nih.govnih.govresearchgate.net A primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govmdpi.com NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.commdpi.com

ITCs can inhibit the NF-κB pathway at multiple levels. nih.govnih.gov They have been shown to suppress the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB. nih.govnih.gov By inhibiting NF-κB, isothiocyanates can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

In addition to the NF-κB pathway, isothiocyanates can also interfere with the mitogen-activated protein kinase (MAPK) signaling cascades. mdpi.com The MAPK pathways are involved in a variety of cellular processes, including inflammation. By modulating these pathways, ITCs can further contribute to their anti-inflammatory effects.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allyl isothiocyanate |

| Benzyl (B1604629) isothiocyanate |

| Cytochrome c |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Nitric oxide (NO) |

| Phenethyl isothiocyanate |

| Prostaglandin E2 (PGE2) |

| Sulforaphane (B1684495) |

Modulation of Angiogenesis-Related Factors (e.g., Hypoxia Inducible Factor, Vascular Endothelial Growth Factor)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Two of the most crucial regulators are Hypoxia Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). Under hypoxic (low oxygen) conditions, often found in the core of solid tumors, HIF-1α is stabilized and promotes the transcription of genes that support tumor survival, including VEGF.

Studies on structurally related ITCs, such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), have demonstrated significant anti-angiogenic properties by targeting the HIF-1α/VEGF axis. nih.govnih.gov

Inhibition of HIF-1α Accumulation: In various human cancer cell lines, including glioma, prostate, and breast cancer cells, PEITC has been shown to suppress the accumulation of HIF-1α protein under hypoxic conditions. nih.gov This inhibition prevents the transcription of downstream pro-angiogenic genes. The proposed mechanism involves the suppression of the PI3K and MAPK signaling pathways, which are known to be involved in HIF-1α regulation. nih.gov

Reduction of VEGF Expression: As a direct downstream target of HIF-1α, the expression and secretion of VEGF are consequently reduced following treatment with ITCs like PEITC and BITC. nih.govnih.gov By decreasing VEGF levels, these compounds can inhibit the signaling cascade that leads to endothelial cell proliferation and migration, which are key steps in angiogenesis. nih.gov

Based on these findings, it is hypothesized that this compound likely exerts anti-angiogenic effects through similar mechanisms, involving the destabilization of HIF-1α and subsequent downregulation of VEGF expression.

Table 1: Effects of Various Isothiocyanates on Angiogenesis-Related Factors

| Isothiocyanate | Model System | Observed Effect | Reference |

|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | Human glioma cells (U87), Prostate cancer cells (DU145) | Suppressed hypoxia-induced HIF-1α accumulation and VEGF secretion. | nih.gov |

Mechanistic Studies of Antimicrobial Activity (In Vitro Models)

Isothiocyanates are well-recognized for their broad-spectrum antimicrobial properties. middlebury.edu The high electrophilicity of the carbon atom in the -N=C=S group makes it highly reactive toward nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione, as well as amine groups (-NH2). microbiologyresearch.orgresearchgate.net This reactivity is central to their antimicrobial mechanisms.

Investigation of Antibacterial Mechanisms Against Model Pathogens

The antibacterial action of ITCs is multifaceted, involving the disruption of essential cellular structures and metabolic pathways. nih.gov

Key antibacterial mechanisms attributed to ITCs include:

Membrane Damage: Aromatic ITCs, such as phenethyl isothiocyanate (PEITC), are thought to cross bacterial membrane structures effectively, leading to a loss of membrane integrity. nih.gov This disruption can cause leakage of essential intracellular components like potassium ions and compromise the cell's ability to maintain its electrochemical gradient.

Enzyme Inhibition: The reaction of ITCs with sulfhydryl groups can inactivate crucial enzymes. For example, allyl isothiocyanate (AITC) has been shown to inhibit enzymes like thioredoxin reductase, which is vital for redox balance within the bacterial cell. nih.gov

Oxidative and Heat Shock Stress: Studies on benzyl isothiocyanate (BITC) indicate that its antimicrobial action involves triggering pathways related to oxidative stress and protein aggregation, ultimately leading to bacterial cell death. nih.gov

Metabolic Disruption: Phenethyl isothiocyanate has been demonstrated to decrease total adenosine (B11128) triphosphate (ATP) production and increase intracellular reactive oxygen species (ROS), indicating a severe disruption of cellular energy metabolism. mdpi.com

Given its aromatic structure, this compound is predicted to exhibit strong antibacterial activity through mechanisms involving membrane disruption and the inactivation of key metabolic enzymes.

Assessment of Antifungal Mechanisms Against Model Fungi

Isothiocyanates also possess potent antifungal properties, acting on various cellular targets in fungal pathogens. nih.gov The mechanisms are often related to those observed in bacteria but with specific effects on fungal physiology.

Inhibition of Mycelial Growth and Spore Germination: Various ITCs have been shown to inhibit the growth of fungal mycelia and prevent the germination of spores, which are critical stages in the fungal life cycle. nih.gov

Disruption of Fungal Cell Membranes: Similar to their effect on bacteria, ITCs can damage the fungal cell membrane. A key target in fungi is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis compromises membrane fluidity and function, leading to cell death.

Induction of Oxidative Stress: The accumulation of reactive oxygen species (ROS) is a common mechanism of antifungal action for many compounds. ITCs can induce ROS production in fungal cells, leading to damage of proteins, lipids, and DNA.

The structural features of this compound suggest it would be an effective antifungal agent, likely acting through the disruption of membrane integrity and induction of oxidative stress.

Impact on Microbial Biofilm Formation and Dispersal

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Many ITCs have demonstrated significant activity against biofilms. researchgate.netnih.gov

Inhibition of Biofilm Formation: ITCs such as AITC and PEITC have been shown to prevent the initial stages of biofilm formation by various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net This can be achieved by interfering with bacterial motility and adhesion to surfaces. researchgate.net

Disruption of Mature Biofilms: Beyond prevention, ITCs can also disrupt pre-formed, mature biofilms. mdpi.com Studies with PEITC have shown it can destroy a significant percentage of mature S. aureus biofilms. mdpi.com This is often accomplished by reducing the metabolic activity of the bacteria within the biofilm and degrading the biofilm matrix. researchgate.netnih.gov

Downregulation of Virulence Genes: At the genetic level, ITCs can downregulate genes associated with biofilm formation and virulence. PEITC has been observed to significantly reduce the expression of genes in the agr quorum-sensing system and genes responsible for adhesion factors in S. aureus. mdpi.com

Therefore, this compound is expected to be a potent agent against microbial biofilms, capable of both preventing their formation and dispersing established biofilm communities.

Table 2: Summary of Investigated Antimicrobial Mechanisms of Isothiocyanates

| Mechanism | Target Microbe Type | Example Isothiocyanate | Specific Effect | Reference |

|---|---|---|---|---|

| Membrane Damage | Bacteria | Phenethyl Isothiocyanate (PEITC) | Affects cellular membrane integrity in E. coli, P. aeruginosa, S. aureus. | nih.gov |

| Enzyme Inhibition | Bacteria | Allyl Isothiocyanate (AITC) | Inhibits thioredoxin reductase by interacting with sulfhydryl groups. | nih.gov |

| Biofilm Inhibition | Bacteria | PEITC, AITC | Reduces biofilm mass and metabolic activity; inhibits bacterial motility. | researchgate.net |

| Disruption of Mature Biofilm | Bacteria | Phenethyl Isothiocyanate (PEITC) | Destroys mature S. aureus biofilms and downregulates adhesion genes. | mdpi.com |

Computational Chemistry and Molecular Dynamics Simulations

In silico methods, such as molecular docking, are powerful tools for predicting and understanding the interactions between a small molecule (ligand), like this compound, and a biological macromolecule (protein). nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. These simulations can elucidate the specific molecular interactions that stabilize the ligand-protein complex. For isothiocyanates, these studies help identify key amino acid residues in the active site of a target enzyme or receptor that are crucial for binding. nih.govbohrium.com

Binding Interactions: The interactions typically observed in docking studies of ITCs with protein targets include:

Hydrophobic Interactions: The phenyl ring of aromatic ITCs often forms hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonding: While the isothiocyanate group itself is not a strong hydrogen bond donor or acceptor, other functional groups on the molecule, such as the methoxy (B1213986) group (-OCH3) in this compound, can participate in hydrogen bonding with polar amino acid residues.

Covalent Bonding: Crucially, docking studies can help position the highly reactive isothiocyanate group in proximity to key nucleophilic residues, such as cysteine or lysine, suggesting a mechanism of irreversible covalent inhibition.

For this compound, molecular docking studies would predict that the substituted phenyl ring engages in hydrophobic and van der Waals interactions within a protein's binding site. The methoxy group could act as a hydrogen bond acceptor, while the methyl group could enhance hydrophobic contacts. The isothiocyanate moiety would be positioned to react with nearby nucleophilic amino acids, leading to covalent modification of the protein target. Such in silico analyses are invaluable for prioritizing biological targets and guiding the rational design of more potent derivatives.

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For an isothiocyanate like this compound, these calculations could provide insights into its electrophilic nature, which is crucial for its biological activity, typically involving reactions with nucleophilic groups in biological macromolecules.

Key Parameters from Quantum Chemical Calculations:

A hypothetical study on this compound would likely calculate several key electronic properties and reactivity descriptors. These could include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an isothiocyanate, the carbon atom of the -N=C=S group is expected to be a primary electrophilic site.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom in the molecule, quantifying the electrophilic and nucleophilic centers.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index would be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

A representative data table for such an analysis, based on common computational methods, might look like this:

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Value (Hypothetical) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Electrophilicity Index (ω) | 2.9 eV | A quantitative measure of electrophilic character. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations to Model Conformational Changes and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com If applied to this compound interacting with a biological target (e.g., an enzyme or receptor), MD simulations could reveal detailed information about the binding process.

Insights from Molecular Dynamics Simulations:

Binding Stability: MD simulations can assess the stability of the ligand-protein complex. Key metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored over the simulation time (e.g., 100-200 nanoseconds) to see if the complex remains in a stable conformation. mdpi.com

Conformational Changes: The simulations would show how the protein's structure might change upon binding of the isothiocyanate, and conversely, how the ligand adapts its conformation within the binding pocket.

Key Binding Interactions: By analyzing the simulation trajectory, researchers can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. mdpi.com The persistence of these interactions over time provides a measure of their importance.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation snapshots to estimate the binding free energy, providing a theoretical prediction of the binding affinity.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Outputs

| Parameter | Description |

| Simulation Time | Total duration of the simulation (e.g., 200 ns). |

| Force Field | The set of parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM). |

| RMSD | Root Mean Square Deviation, measures the average distance between atoms of the superimposed protein/ligand over time. |

| Hydrogen Bond Analysis | Identifies the key amino acid residues forming stable hydrogen bonds with the ligand. |

| Binding Free Energy (ΔG_bind) | Estimated energy of binding, indicating the affinity of the ligand for the protein. |

Virtual Screening and De Novo Design Based on Mechanistic Insights

Insights gained from mechanistic studies, such as identifying the key interactions from MD simulations, can be used to guide further drug discovery efforts.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. rohithmohan.com If the binding mode of this compound to a specific protein was understood, a pharmacophore model could be developed. This model represents the essential 3D arrangement of chemical features required for binding. This pharmacophore would then be used as a filter to screen databases (like ZINC or ChEMBL) for other compounds that match these features and could potentially bind to the same target. researchgate.net

De Novo Design:

De novo design involves computationally building new molecules from scratch that are predicted to have high affinity and selectivity for a target. mdpi.comwikipedia.org Based on the structure of the target's binding pocket and the key interactions made by a lead compound like this compound, algorithms can suggest novel chemical structures or modifications to the existing scaffold that would optimize binding. For example, if a specific hydrogen bond is identified as crucial, new functional groups could be computationally added to the molecule to enhance this interaction.

Advanced Research Perspectives and Future Directions

Exploration of Synergistic Molecular Interactions with Other Bioactive Compounds (In Vitro)

There is currently no publicly available research detailing the in vitro synergistic, additive, or antagonistic effects of 3-Methoxy-4-methylphenyl Isothiocyanate when combined with other bioactive compounds. Studies on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate, have shown synergistic effects in combination with various therapeutic agents. researchgate.net However, similar investigations have not been conducted or reported for this compound. Such research would be essential to understand if this compound could be a candidate for combination therapies.

Rational Design of this compound Derivatives with Enhanced Mechanistic Selectivity

The rational design and synthesis of derivatives of this compound to enhance mechanistic selectivity have not been described in the available scientific literature. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of lead compounds. While synthetic methods for various isothiocyanate derivatives are well-established, specific programs focused on modifying the 3-methoxy and 4-methylphenyl scaffold of this particular isothiocyanate to improve its biological targeting are not documented.

Advanced In Vitro Model Systems for Mechanistic Elucidation (e.g., Organoids, Microfluidic Devices, 3D Cell Culture)

There are no published studies that have employed advanced in vitro model systems such as organoids, microfluidic "organ-on-a-chip" devices, or complex 3D cell cultures to elucidate the mechanisms of action of this compound. biocompare.comnews-medical.netleica-microsystems.comnih.govnih.gov These sophisticated models offer more physiologically relevant environments compared to traditional 2D cell cultures and are invaluable for studying cellular responses and tissue-level effects. biocompare.comnews-medical.netleica-microsystems.comnih.govnih.gov The application of these technologies to investigate this compound awaits future research initiatives.

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Comprehensive Mechanistic Mapping

Comprehensive mechanistic mapping of the cellular effects of this compound using 'omics' technologies has not been reported. Methodologies for proteomics, metabolomics, and transcriptomics are powerful tools for identifying the global changes in proteins, metabolites, and gene expression following cellular exposure to a compound. biorxiv.orgnih.govnih.govnih.gov Such analyses provide an unbiased, systems-level view of the pathways modulated by a bioactive substance. Currently, no such data are available for this compound, representing a significant gap in understanding its molecular mechanism of action.

Development of Prodrug Strategies for Targeted Delivery in Advanced Research Models

The development of prodrug strategies specifically for this compound to achieve targeted delivery in advanced research models is not documented in the scientific literature. Prodrug design is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of compounds, enabling site-specific release. nih.govwiley.comwiley-vch.de While the concept of targeted delivery using prodrugs is well-established, its application to this compound has not been explored.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Methoxy-4-methylphenyl isothiocyanate, and what analytical techniques are recommended for confirming its purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or thiophosgene-based routes. For example, reacting 3-methoxy-4-methylaniline with thiophosgene in anhydrous dichloromethane under inert conditions (N₂ atmosphere) at 0–5°C yields the isothiocyanate. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Analytical validation includes:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy δ ~3.8 ppm, methyl δ ~2.3 ppm).

- HPLC (C18 column, acetonitrile/water) to assess purity (>98%).

- FTIR to verify the isothiocyanate peak at ~2050 cm⁻¹ .

Basic: How should researchers handle and store this compound to prevent degradation during experiments?

Methodological Answer:

Due to moisture sensitivity and reactivity with amines/alcohols (hydrolysis to thioureas or thiols):

- Storage: Under nitrogen in amber glass vials with desiccants (silica gel) at –20°C.

- Handling: Use glove boxes or Schlenk lines for air-free transfers. Avoid aqueous solvents; use anhydrous THF or DCM.

- Incompatibilities: Oxidizers (e.g., peroxides) and nucleophiles (e.g., primary amines) must be segregated .

Basic: What are the key considerations when designing experiments to study the reactivity of this compound with nucleophiles such as amines or thiols?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may compete in reactions.

- Stoichiometry: Use a 1:1.2 molar ratio (isothiocyanate:nucleophile) to minimize side products.

- Monitoring: Track reaction progress via TLC (Rf shift) or in situ FTIR (disappearance of –N=C=S peak).

- Work-Up: Quench excess nucleophile with aqueous HCl (1M) and extract with ethyl acetate .

Advanced: How can computational methods like DFT be utilized to predict the reaction pathways and regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

- Transition States: Identify energy barriers for [3+2] cycloadditions with azides or alkynes.

- Regioselectivity: Electron-donating methoxy groups direct attack to the para position, while steric effects from the methyl group influence selectivity.

- Solvent Effects: PCM models simulate solvent polarity’s impact on reaction kinetics. Validate predictions with experimental LC-MS/MS data .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Dose-Response Curves: Test derivatives at multiple concentrations (0.1–100 µM) to identify non-linear effects.

- Cell Line Variability: Use isogenic cell lines to isolate genetic factors (e.g., CYP450 expression affecting metabolism).

- Structural Analogues: Compare with 4-methoxy or 3-chloro derivatives (see table below) to distinguish electronic vs. steric contributions .

| Substituent | Electronic Effect | Bioactivity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 3-Methoxy-4-methyl | Mixed (EDG/EWG) | 12.5 ± 1.2 | |

| 4-Methoxy | EDG | 25.8 ± 3.4 | |

| 3-Chloro-4-methyl | EWG (Cl) | 8.9 ± 0.7 |

Advanced: In cross-coupling reactions involving this compound, how do the electronic effects of substituents influence catalytic efficiency and product distribution?

Methodological Answer:

- Catalytic Systems: Pd(PPh₃)₄ or CuI/1,10-phenanthroline for Sonogashira or Ullmann couplings.

- Electronic Effects: The methoxy group (EDG) increases electron density on the ring, accelerating oxidative addition but slowing reductive elimination.

- Side Reactions: Competing hydrolysis is minimized by avoiding protic solvents. Monitor with GC-MS to quantify byproducts (e.g., thioureas) .

Basic: What spectroscopic and chromatographic methods are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 250 mm) with isocratic elution (70:30 acetonitrile:water) at 254 nm.

- GC-MS: Derivatize with trimethylsilyl chloride to improve volatility. Monitor m/z 165 (M⁺–CH₃).

- UV-Vis: Quantify at λmax = 275 nm (ε = 4500 M⁻¹cm⁻¹) in ethanol .

Advanced: How does the steric bulk of the 4-methyl group affect the compound’s reactivity in multi-component reactions (e.g., Ugi or Passerini)?

Methodological Answer:

- Steric Hindrance: The 4-methyl group reduces accessibility to the isothiocyanate’s electrophilic carbon, slowing imine formation in Ugi reactions.

- Mitigation: Use bulky aldehydes (e.g., pivaldehyde) to balance steric effects.

- Kinetic Studies: Conduct time-resolved ¹H NMR to measure rate constants for intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.